Ethyl 5-chloronicotinate
Overview
Description
Ethyl 5-chloronicotinate is a chemical compound that is part of the larger family of nicotinate esters. While the provided papers do not directly discuss ethyl 5-chloronicotinate, they do provide insights into related compounds and their properties, which can be informative for understanding the chemical and physical nature of ethyl 5-chloronicotinate.
Synthesis Analysis
The synthesis of related chlorinated compounds often involves complex organic reactions. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves a multi-step process including reduction, regiosselective deprotonation, methylation, and selenation followed by oxidation and syn-elimination . This suggests that the synthesis of ethyl 5-chloronicotinate could also involve multiple steps and selective reactions to introduce the chloro group at the correct position on the nicotinate ring.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 5-chloronicotinate can be determined using various spectroscopic techniques. For example, the study of ethyl-6-chloronicotinate employed FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy to record structural and spectroscopic data. The geometry of the molecule was optimized, and vibrational spectra were calculated to assign fundamental vibrations . Such techniques could be applied to ethyl 5-chloronicotinate to deduce its molecular structure and confirm the position of the chloro substituent.
Chemical Reactions Analysis
Chlorinated organic compounds can participate in various chemical reactions. The ethylene chlorine complex study, while not directly related to ethyl 5-chloronicotinate, shows that chlorinated ethylene can form complexes and undergo photolysis to yield dichloroethane . This indicates that ethyl 5-chloronicotinate may also engage in reactions based on its chlorine substituent, potentially leading to further functionalization or incorporation into larger molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nicotinates can be quite distinct. For instance, the spectroscopic study of ethyl-6-chloronicotinate provided insights into its electronic properties, such as excitation energies, oscillator strengths, and HOMO-LUMO energies. The study also explored the molecule's molecular electrostatic potential and thermodynamic features . These properties are crucial for understanding the reactivity and stability of the compound, which can be extrapolated to ethyl 5-chloronicotinate.
Scientific Research Applications
Application in Organic Chemistry
Ethyl 5-chloronicotinate is used in the field of organic chemistry . It is involved in the synthesis of coumarin-3-carboxylate ester, a type of coumarin derivative . Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
Method of Application
The condensation of ethyl cyanoacetate and salicylaldehyde affords either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
Results or Outcomes
The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Application in Pharmaceutical Research
Ethyl 5-chloronicotinate is used as a pharmaceutical intermediate . This compound has been studied for its potential role in drug development, particularly in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Application in Material Science
Ethyl 5-chloronicotinate is used in the field of material science . It is involved in the synthesis of various organic materials .
Results or Outcomes
The outcomes of these syntheses can also vary greatly, but they often result in new materials with unique properties that can be used in various applications .
Application in Pharmaceutical Research
Ethyl 5-chloronicotinate is also used as a pharmaceutical intermediate . This compound has been studied for its potential role in drug development .
Results or Outcomes
The outcomes of these studies can also vary greatly, but they often result in new drugs with unique properties that can be used in various medical applications .
Application in Material Science
Ethyl 5-chloronicotinate is used in the field of material science . It is involved in the synthesis of various organic materials .
Results or Outcomes
The outcomes of these syntheses can also vary greatly, but they often result in new materials with unique properties that can be used in various applications .
Application in Pharmaceutical Research
Ethyl 5-chloronicotinate is also used as a pharmaceutical intermediate . This compound has been studied for its potential role in drug development .
Results or Outcomes
The outcomes of these studies can also vary greatly, but they often result in new drugs with unique properties that can be used in various medical applications .
Safety And Hazards
While specific safety and hazard information for Ethyl 5-chloronicotinate is not available in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ethyl 5-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHNBKRBUSDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174943 | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloronicotinate | |
CAS RN |
20825-98-3 | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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